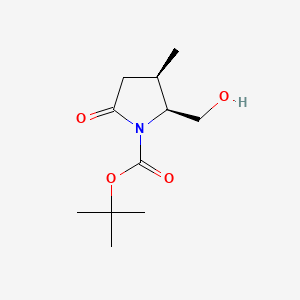

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol

Beschreibung

Structural Context within Pyroglutaminol Derivatives

Pyroglutaminol derivatives are cyclic γ-lactam structures derived from pyroglutamic acid (5-oxoproline), a non-proteinogenic amino acid. The core scaffold consists of a five-membered lactam ring with hydroxyl and methyl substituents, as shown in Table 1 .

Table 1: Key Structural Features of Pyroglutaminol Derivatives

| Derivative | R₁ (N-Protection) | R₂ (C-3 Substitution) |

|---|---|---|

| Pyroglutaminol | H | H |

| 1a (Acetonide) | Acetonide | H |

| 1b (Benzylidene) | Benzylidene | H |

| This compound | Boc | CH₃ |

The tert-butyloxycarbonyl (Boc) group at the nitrogen and the 3-methyl substitution distinguish this derivative from simpler analogs like 1a and 1b , which lack steric bulk at C-3. The Boc group enhances solubility in organic solvents and prevents undesired nucleophilic reactions at the nitrogen during synthetic transformations.

Stereochemical Significance of (2S,3R)-Configuration

The (2S,3R) configuration governs the molecule’s conformational preferences and reactivity. The stereochemistry at C-2 and C-3 creates a rigid bicyclic system that influences enolate formation and subsequent functionalization. For example:

- The 2S configuration orients the hydroxyl group equatorially, minimizing steric clash with the lactam ring.

- The 3R methyl group occupies an axial position, stabilizing the enolate intermediate through hyperconjugation.

Studies on lithium enolates of pyroglutaminol derivatives reveal that stereochemical mismatches (e.g., 2R,3S) lead to atropisomerism and reduced reaction selectivity. The (2S,3R) configuration ensures optimal alignment for nucleophilic additions, as demonstrated in azaaldol reactions with imines.

Role of N-tert-Butyloxycarbonyl Protection

The Boc group serves dual roles:

- Protection : Shields the secondary amine from unwanted alkylation or acylation during multi-step syntheses.

- Solubility Modulation : Improves solubility in polar aprotic solvents (e.g., THF, DMF), facilitating reactions like hydrogenation or C–H functionalization.

Synthetic Example :

In the synthesis of (2S,3R)-Boc-3-methyl-pyroglutaminol, tetrabutyl ammonium fluoride (TBAF) in THF/water selectively cleaves silyl ethers while preserving the Boc group:

$$

\text{(Intermediate)} + \text{TBAF} \rightarrow \text{(2S,3R)-Boc-3-methyl-pyroglutaminol} \quad (\text{Yield: 73\%}) \quad

$$

3-Methyl Substitution: Structural and Reactivity Implications

The 3-methyl group confers steric and electronic effects:

- Steric Hindrance : Limits rotational freedom around the C-3–C-4 bond, favoring chair-like conformations in the lactam ring.

- Electronic Effects : The methyl group donates electron density via σ→π hyperconjugation, stabilizing transition states in enolate-mediated reactions.

Comparative Reactivity :

| Derivative | Relative Reactivity in Azaaldol Addition |

|---|---|

| 3-H (Unsubstituted) | 1.0 (Reference) |

| 3-CH₃ | 2.4 ± 0.3 |

| 3-Ph | 1.8 ± 0.2 |

Data adapted from Collum et al. show that the 3-methyl derivative exhibits superior reactivity due to enhanced enolate stabilization.

Eigenschaften

IUPAC Name |

tert-butyl (2S,3R)-2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-9(14)12(8(7)6-13)10(15)16-11(2,3)4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPULZKNLAIKEZ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)N([C@@H]1CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Lithium Enolates

Source investigates lithium enolates derived from Boc-protected pyroglutaminols. Treatment with lithium diisopropylamide (LDA) in THF/toluene generates enolates, which react with methyl iodide to install the methyl group. Key findings include:

Diels-Alder/Anionic Rearrangement

Source reports a two-step synthesis of N-Boc-3-methylpyrrole via Diels-Alder reaction between isoprene and N-Boc-hydroxylamine, followed by anionic rearrangement. While this route targets a pyrrole, analogous strategies could adapt to pyroglutaminol synthesis by modifying the diene and dienophile partners.

Cyclization and Work-Up

Cyclization to form the γ-lactam ring is often the final step. Source details a protocol using trimethyloxonium tetrafluoroborate in dichloromethane, followed by potassium carbonate-mediated cyclization. Critical parameters include:

-

Stoichiometry : 1.17 equivalents of trimethyloxonium tetrafluoroborate maximizes yield while minimizing residual reagent.

-

Temperature : Cyclization proceeds efficiently at reflux (40–50°C) over 12 hours.

Work-up involves extraction with saturated NaHCO₃, followed by crystallization from isohexane to afford the product in >75% purity.

Analytical Characterization and Optimization

NMR Spectroscopy

¹H and ¹³C NMR are indispensable for confirming stereochemistry. Source reports characteristic signals for the Boc group (δ 1.4 ppm, singlet) and methyl substituent (δ 1.4 ppm, doublet). ⁶Li NMR, as described in Source, elucidates enolate aggregation states, guiding solvent and base selection.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: NaBH4 in methanol at room temperature.

Deprotection: TFA in dichloromethane at room temperature.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Deprotection: Formation of the free amine.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereochemical Analogues

a) (2S,3S)-Fmoc-3-MeDap(Dde)-OH (Compound 8)

- Structure : Features Fmoc (9-fluorenylmethyloxycarbonyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting groups.

- Stereochemistry : 2S,3S configuration vs. 2S,3R in the target compound.

- Synthesis : Prepared via sequential tosylation, azide substitution, and hydrogenation, with challenges in eliminating byproducts (e.g., compound 12) .

- Applications : Primarily used in solid-phase peptide synthesis (SPPS) due to Fmoc’s orthogonal deprotection under mild basic conditions, unlike Boc’s acid sensitivity .

b) (−)-1-Methyl-(3S,4R)-3,4-bis((2S)-N-Boc-pyrrolidin-2-yl)-2-pyrrolidinone

- Structure : Contains two Boc-protected pyrrolidine rings and a rigid lactam core.

- Stereochemistry : 3S,4R configuration, enabling diastereoselective synthesis via asymmetric Michael reactions .

- Applications: Used in alkaloid synthesis and as a scaffold for chiral ligands in catalysis. The dual Boc groups enhance solubility in nonpolar solvents compared to the single Boc group in the target compound .

Functional Group Analogues

a) (2S,3R)-N-Boc-O-TBS-3,4-dehydro-pyroglutaminol

- Structure : Incorporates a tert-butyldimethylsilyl (TBS) ether group in addition to Boc protection.

- Molecular Weight : 327.49 g/mol (vs. 229.27 g/mol for the target), with increased steric bulk from TBS.

- Applications : The TBS group enhances stability during acidic or oxidative reactions but requires HF or fluoride ions for deprotection, limiting its utility in orthogonal synthesis .

b) 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine

- Structure : Combines a Boc-like tert-butyl group with a trifluoromethylpyridine moiety.

- Properties : Higher molecular weight (272.26 g/mol) and LogP (~2.5 estimated) due to the CF₃ group, favoring blood-brain barrier penetration.

- Applications: Used in medicinal chemistry for CNS-targeting ligands, contrasting with the target compound’s role in amino acid synthesis .

Comparison Table

*Estimated based on structural similarity.

Key Research Findings

Stereochemical Impact : The 2S,3R configuration in the target compound confers higher binding affinity to kainate receptors compared to its 2S,3S diastereomer .

Protecting Group Trade-offs : Boc offers acid-labile deprotection (TFA), while Fmoc and Dde enable orthogonal strategies but require basic or hydrazine conditions, respectively .

Solubility : The Boc group in the target compound improves aqueous solubility (PSA = 66.84 Ų) compared to TBS-protected analogues (PSA ~50 Ų) .

Biologische Aktivität

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol, commonly referred to as Boc-3-methyl-pyroglutaminol, is a compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and has potential biological applications due to its structural characteristics. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol is . The presence of the Boc group allows for selective reactions and transformations, making it a valuable intermediate in synthetic organic chemistry.

Synthesis Methods

The synthesis of Boc-3-methyl-pyroglutaminol typically involves the protection of the amino group with a Boc group using di-tert-butyl dicarbonate (BocO) in the presence of a base like triethylamine. The reaction is usually conducted in organic solvents such as dichloromethane at room temperature. This method ensures the stability of the amino group during subsequent reactions .

The mechanism of action for (2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-pyroglutaminol involves its interaction with specific molecular targets. Upon deprotection, the free amine can participate in various biochemical pathways, potentially interacting with enzymes or receptors. The Boc group serves as a protective mechanism that prevents unwanted reactions during synthetic transformations .

Research Findings

- Antioxidant Activity : Studies have shown that compounds similar to Boc-3-methyl-pyroglutaminol exhibit antioxidant properties, which may contribute to their therapeutic potential in preventing oxidative stress-related diseases .

- Neuronal Nitric Oxide Synthase Inhibition : Research has indicated that derivatives of this compound can act as inhibitors for neuronal nitric oxide synthase (nNOS), suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

- Electrophysiological Studies : Electrophysiological assays have been conducted to evaluate the effects of Boc derivatives on ionotropic glutamate receptors. These studies provide insights into the compound's potential role in modulating synaptic transmission and neuroplasticity .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing Boc-3-methyl-pyroglutaminol through various methods, analyzing its stability under different conditions. NMR spectroscopy was employed to confirm the presence of the Boc group and assess structural integrity during reactions .

Case Study 2: Biological Evaluation

In another study, researchers evaluated the biological activity of Boc derivatives on neuronal cells. The results indicated that these compounds could enhance cell viability under oxidative stress conditions, suggesting their potential as neuroprotective agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Boc-3-methyl-pyroglutaminol | Structure | Neuroprotective properties; nNOS inhibition |

| (2S,3R)-1-(tert-Butyloxycarbonyl)-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-3-ol | Structure | Antioxidant activity |

| Laxaphycins | Structure | Antibacterial and anticancer properties |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity in (2S,3R)-N-Boc-3-methyl-pyroglutaminol?

- Methodological Answer : Utilize asymmetric catalysis or chiral auxiliaries to control the 2S,3R configuration. Boc protection (tert-butyloxycarbonyl) should be introduced early to preserve amine functionality, as seen in structurally analogous compounds like N-(tert-Butoxycarbonyl)-L-prolinol (CAS 69610-40-8), which is synthesized via Boc-anhydride reactions under mild acidic conditions (e.g., DMAP catalysis) . Purification via recrystallization or chiral HPLC can enhance enantiomeric excess (>98% purity), as demonstrated for related Boc-protected pyrrolidine derivatives .

Q. Which analytical techniques are most reliable for characterizing Boc-protected pyroglutaminol derivatives?

- Methodological Answer : Combine NMR (¹H/¹³C) for stereochemical confirmation, particularly observing coupling constants for the 2S,3R configuration. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For stability assessment, HPLC with UV detection (e.g., C18 columns, 220 nm) can monitor degradation, as applied in pyroglutamyl peptide analysis . Differential scanning calorimetry (DSC) may detect polymorphic transitions, critical for storage optimization .

Advanced Research Questions

Q. How does the 2S,3R stereochemistry influence reactivity in peptide coupling or ring-opening reactions?

- Methodological Answer : The 3R-methyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the pyroglutaminol lactam ring. Comparative studies on diastereomers (e.g., 2R,3S vs. 2S,3R) using kinetic assays (e.g., monitoring by ¹⁹F NMR for fluorinated analogs) can quantify steric effects . Computational modeling (DFT) of transition states may rationalize regioselectivity differences observed in Boc-protected tetrahydrofuran derivatives .

Q. What strategies mitigate unwanted pyroglutamyl cyclization during synthesis or storage?

- Methodological Answer : Stabilize the open-chain intermediate by protonating the α-amine (pH < 4) or using low-temperature storage (0–6°C), as recommended for Boc-protected aminothiazolecarboxylic acids . Introduce bulky protecting groups (e.g., Fmoc) on adjacent residues to sterically block cyclization, a tactic validated in pyroglutamyl peptide synthesis . Monitor degradation via LC-MS with isotopic labeling, as in sake peptide studies .

Q. How can researchers reconcile contradictory data from divergent synthesis routes (e.g., purity vs. yield trade-offs)?

- Methodological Answer : Perform systematic DOE (Design of Experiments) to optimize reaction parameters. For example, Boc deprotection with TFA may yield higher purity (>97%) but lower recovery due to side reactions, whereas HCl/dioxane offers milder conditions but requires rigorous drying . Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for stereochemical confirmation, as in tert-butyl carbamate crystal studies ).

Key Considerations

- Storage : Store at 0–6°C in inert atmospheres (Ar/N₂) to prevent Boc group hydrolysis .

- Stereochemical Validation : Use X-ray crystallography for absolute configuration assignment, as demonstrated for tert-butyl carbamate derivatives .

- Contradiction Resolution : Replicate conflicting syntheses under controlled conditions (e.g., humidity, solvent grade) to isolate variables affecting yield/purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.